SDPD-PEG36-NHS ester

Description

Significance in Bioconjugation and Biomedical Research

The primary significance of SPDP-PEG36-NHS ester lies in its role as a crosslinking agent for creating complex biomolecular conjugates. It is particularly prominent in the synthesis of antibody-drug conjugates (ADCs), a class of targeted therapeutics. medchemexpress.commedchemexpress.com ADCs are composed of a monoclonal antibody, which provides targeting specificity to diseased cells, connected via a linker to a potent cytotoxic drug. nih.govmedchemexpress.com The SPDP-PEG36-NHS ester serves as this critical linker, enabling the stable attachment of the drug payload to the antibody. medchemexpress.com

The ability to selectively and efficiently join distinct molecules makes such linkers invaluable for designing complex molecular architectures. scbt.com This precision is crucial for investigating molecular interactions, immobilizing biomolecules onto surfaces for biosensors, and developing novel drug delivery systems. scbt.com The application of SPDP-PEG36-NHS ester and similar linkers supports cutting-edge research in biochemistry, molecular biology, and materials science by enabling the construction of conjugates with defined and reproducible properties. scbt.com

Overview of Heterobifunctional Linkers in Advanced Biomolecular Systems

Heterobifunctional crosslinkers are chemical reagents that possess two different reactive groups at their ends. scbt.comgbiosciences.com This design allows for the selective and sequential covalent bonding of two different functional groups on separate molecules, such as an amine and a sulfhydryl group. creative-biolabs.combroadpharm.com Unlike homobifunctional linkers, which have identical reactive groups and can lead to undesirable self-conjugation or polymerization, heterobifunctional linkers enable controlled, multi-step conjugation reactions. gbiosciences.comcreative-biolabs.com This minimizes side reactions and ensures a more homogenous final product. creative-biolabs.com

SPDP-PEG36-NHS ester is a quintessential example of a heterobifunctional linker. It features:

An N-hydroxysuccinimide (NHS) ester group, which reacts specifically with primary amines (-NH₂) found in lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond. broadpharm.combiochempeg.com

A pyridyldithiol (SPDP) group, which reacts with sulfhydryl groups (-SH) from cysteine residues to form a cleavable disulfide bond. broadpharm.comprecisepeg.com

This dual reactivity allows researchers to first modify an amine-containing molecule, purify the intermediate, and then conjugate it to a sulfhydryl-containing molecule in a separate step, offering precise control over the final conjugate's structure. creative-biolabs.comthermofisher.com

| Property | Description |

| Compound Name | SPDP-PEG36-NHS ester |

| Synonyms | OPSS-PEG36-NHS ester |

| Molecular Formula | C₈₇H₁₆₁N₃O₄₁S₂ sigmaaldrich.com |

| Molecular Weight | ~1969.33 g/mol medchemexpress.comsigmaaldrich.com |

| Class | Heterobifunctional, cleavable PEG linker broadpharm.com |

| Amine Reactivity | N-hydroxysuccinimide (NHS) ester forms stable amide bonds with primary amines. biochempeg.com |

| Sulfhydryl Reactivity | Pyridyldithiol (SPDP) group forms cleavable disulfide bonds with sulfhydryls. precisepeg.com |

Role of Polyethylene (B3416737) Glycol (PEG) in Enhancing Conjugate Hydrophilicity and Steric Properties

The central component of the SPDP-PEG36-NHS ester linker is a long polyethylene glycol (PEG) chain, specifically one with 36 repeating ethylene (B1197577) glycol units. PEG is a synthetic polymer well-regarded in biomedical applications for its biocompatibility, non-toxicity, and high water solubility. researchgate.netyoutube.com The inclusion of this PEG spacer confers several advantageous properties to the linker and the resulting bioconjugate.

The primary role of the PEG chain is to enhance hydrophilicity. nih.govresearchgate.net Many therapeutic payloads, particularly cytotoxic drugs used in ADCs, are inherently hydrophobic. researchgate.net Attaching them to an antibody can lead to aggregation and reduced stability in aqueous environments. nih.govresearchgate.net The highly hydrophilic PEG chain acts as a solubilizing agent, mitigating this hydrophobicity and preventing the aggregation of the final conjugate. sigmaaldrich.comresearchgate.net Furthermore, the flexible and water-soluble PEG chain provides steric hindrance, which can shield the conjugated molecule from enzymatic degradation and reduce immunogenicity, potentially leading to a longer circulation half-life in vivo. youtube.com The use of a monodisperse PEG chain, with a precisely defined number of repeating units, ensures the production of structurally well-defined and homogenous conjugates. sigmaaldrich.comresearchgate.net

Design Principles of Cleavable Linkers in SPDP-PEG36-NHS Ester

A critical design feature of many advanced bioconjugates is the ability to release the payload at a specific target site. SPDP-PEG36-NHS ester incorporates a cleavable linker functionality through its pyridyldithiol (SPDP) group. medchemexpress.com The disulfide bond (-S-S-) formed between the SPDP linker and a sulfhydryl group on a molecule is stable in systemic circulation but can be selectively cleaved under specific biological conditions. nih.govbiosynth.com

This cleavage is triggered by the reductive environment found inside cells, which have a significantly higher concentration of reducing agents like glutathione (B108866) compared to the bloodstream. broadpharm.com When a bioconjugate made with an SPDP linker is internalized by a target cell, the high intracellular glutathione concentration rapidly reduces the disulfide bond, breaking the link and releasing the payload in its active form. medchemexpress.combroadpharm.com This chemically-sensitive release mechanism is a key principle in designing ADCs and other drug delivery systems, as it ensures that the potent therapeutic agent is liberated primarily within the target cells, thereby minimizing off-target toxicity to healthy tissues. nih.gov

| Reactive Group | Target Functional Group | Resulting Bond | Cleavability |

| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH₂) | Amide | Non-cleavable |

| Pyridyldithiol (SPDP) | Sulfhydryl (-SH) | Disulfide | Reductively Cleavable |

Properties

IUPAC Name |

(2,5-dioxocyclopentyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H162N2O41S2/c91-83-4-5-84(92)88(83)131-87(94)6-10-95-12-14-97-16-18-99-20-22-101-24-26-103-28-30-105-32-34-107-36-38-109-40-42-111-44-46-113-48-50-115-52-54-117-56-58-119-60-62-121-64-66-123-68-70-125-72-74-127-76-78-129-80-81-130-79-77-128-75-73-126-71-69-124-67-65-122-63-61-120-59-57-118-55-53-116-51-49-114-47-45-112-43-41-110-39-37-108-35-33-106-31-29-104-27-25-102-23-21-100-19-17-98-15-13-96-11-9-89-85(93)7-82-132-133-86-3-1-2-8-90-86/h1-3,8,88H,4-7,9-82H2,(H,89,93) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYGBZAEAHJHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H162N2O41S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1968.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Design and Functional Reactivity of Spdp Peg36 Nhs Ester

N-Hydroxysuccinimide (NHS) Ester Reactivity in Amine Bioconjugation

The N-Hydroxysuccinimide (NHS) ester is a widely utilized reactive group for the modification of primary amines in biomolecules. glenresearch.com This reactivity is central to the function of SPDP-PEG36-NHS ester in bioconjugation applications. Primary amines are abundant in proteins, located at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, making them accessible targets for conjugation. thermofisher.com

Mechanism of Stable Amide Bond Formation with Primary Amines

The reaction between an NHS ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. glenresearch.comnih.gov This leads to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide moiety is eliminated as a leaving group, resulting in the formation of a stable and covalent amide bond between the target molecule and the crosslinker. glenresearch.com This reaction is highly efficient and results in a very stable linkage under physiological conditions. glenresearch.com

Influence of pH on NHS Ester Reaction Kinetics with Amines

The reaction between NHS esters and primary amines is significantly influenced by pH. lumiprobe.com The reactivity of the primary amine is dependent on it being in a deprotonated state, which is favored at alkaline pH. nih.govjyi.org At lower pH values, the amine group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive towards the NHS ester. lumiprobe.comjyi.org

Conversely, the stability of the NHS ester itself is also pH-dependent. In aqueous solutions, NHS esters are susceptible to hydrolysis, a competing reaction that increases with rising pH. thermofisher.comlumiprobe.com This hydrolysis reaction results in the regeneration of the original carboxyl group and the release of N-hydroxysuccinimide, rendering the crosslinker inactive. thermofisher.com Therefore, a compromise pH is typically employed for NHS ester conjugations, generally in the range of 7.2 to 8.5, to balance the need for a deprotonated amine with the minimization of NHS ester hydrolysis. thermofisher.comlumiprobe.com

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values and Temperatures

| pH | Temperature (°C) | Half-life of Hydrolysis |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

This table illustrates the increased rate of hydrolysis of NHS esters with an increase in pH. Data sourced from thermofisher.comlumiprobe.com.

Specificity and Cross-Reactivity Considerations with Other Nucleophilic Residues

The O-acyl esters formed from reactions with hydroxyl-containing residues are generally less stable than the amide bonds formed with primary amines and can be susceptible to hydrolysis or displacement by amines. glenresearch.comnih.gov However, studies have shown that significant labeling of serine, threonine, and tyrosine can occur, especially at pH values below 7.0 where the reactivity of primary amines is reduced. nih.gov The local environment and the presence of neighboring amino acids can also influence this cross-reactivity. stackexchange.comnih.gov

SPDP (N-Succinimidyl 3-(2-Pyridyldithio)propionate) Moiety for Thiol Conjugation and Disulfide Cleavage

The SPDP moiety contains a pyridyl disulfide group, which provides the second reactive handle of the SPDP-PEG36-NHS ester crosslinker, enabling the conjugation to molecules containing free sulfhydryl (thiol) groups. broadpharm.com This functionality is particularly useful for targeting cysteine residues in proteins.

Thiol-Reactive Chemistry of the Pyridyl Disulfide Group

The reactivity of the pyridyl disulfide group is based on a thiol-disulfide exchange reaction. rsc.org In this reaction, a free thiol group from the target molecule attacks one of the sulfur atoms of the disulfide bond in the SPDP moiety. nih.govnih.gov This results in the formation of a new, stable disulfide bond between the target molecule and the crosslinker, and the release of pyridine-2-thione as a byproduct. rsc.org

This thiol-disulfide exchange is a specific and efficient reaction that proceeds under mild conditions, typically at a pH range of 6.5 to 7.5. nih.gov The release of pyridine-2-thione, which has a characteristic UV absorbance, can be monitored spectrophotometrically to quantify the progress of the conjugation reaction. An important feature of the newly formed disulfide bond is that it is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which can be advantageous in applications where the release of a conjugated molecule is desired. rsc.orglibretexts.org

Controlled Disulfide Bond Cleavage Mechanisms for Release

The N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) component of the SPDP-PEG36-NHS ester linker incorporates a disulfide bond, a key feature for designing controlled-release systems. thermofisher.combroadpharm.com This disulfide linkage is relatively stable in the extracellular environment but is susceptible to cleavage under specific reducing conditions, a property that is exploited for triggered drug release. nih.govrsc.org The primary mechanism for this cleavage is a thiol-disulfide exchange reaction. thermofisher.comlibretexts.orglibretexts.org

Disulfide bonds can be broken by reducing agents such as dithiothreitol (DTT). thermofisher.com However, for biomedical applications, the most significant trigger is the endogenous tripeptide glutathione (B108866) (GSH). nih.govlibretexts.orgnih.gov The intracellular environment, particularly within tumor cells, has a significantly higher concentration of GSH (in the millimolar range) compared to the extracellular space or blood plasma (in the micromolar range). nih.govwikipedia.orgwikipedia.org This concentration gradient makes the disulfide bond an ideal trigger for targeted intracellular drug delivery. nih.govwikipedia.org

The cleavage process is a redox reaction where the disulfide bond (oxidized state) is reduced to two free thiol groups (reduced state). libretexts.orglibretexts.org When a conjugate containing the SPDP linker enters a cell, the high concentration of GSH initiates a thiol-disulfide exchange. wikipedia.orgdocumentsdelivered.com GSH attacks the disulfide bond in the linker, leading to the formation of a new, unstable mixed disulfide and the release of the conjugated molecule (e.g., a drug) with a free thiol group. libretexts.orgwikipedia.org This process effectively breaks the link between the payload and the carrier molecule, such as an antibody in an antibody-drug conjugate (ADC). wikipedia.orgmedchemexpress.com The reaction also releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to track the progress of the reaction. thermofisher.com This redox-responsive cleavage is a cornerstone of stimuli-responsive drug delivery systems designed to act specifically within the target cell, minimizing off-target effects. wikipedia.orgnih.gov

| Cleavage Agent | Mechanism | Typical Environment | Significance |

|---|---|---|---|

| Glutathione (GSH) | Thiol-disulfide exchange | Intracellular (especially tumor cells) | Endogenous, stimuli-responsive trigger for targeted drug release. nih.govwikipedia.orgwikipedia.org |

| Dithiothreitol (DTT) | Reduction | In vitro laboratory settings | Commonly used for experimental cleavage and analysis of disulfide-linked conjugates. thermofisher.comnih.gov |

| β-mercaptoethanol | Reduction | In vitro laboratory settings | Used as a reducing agent to break disulfide bonds in research applications. nih.gov |

Permeability Characteristics and Intracellular Reactivity Implications

The permeability of the SPDP-PEG36-NHS ester linker is a critical factor influencing its application and subsequent intracellular activity. The standard NHS ester form of the linker is generally membrane-permeable, allowing it to be used for conjugations that can occur within a cell. broadpharm.com However, a variation, the Sulfo-NHS ester, contains a charged sulfonate group (SO3-) that renders it water-soluble and impermeable to cell membranes. thermofisher.com This characteristic allows Sulfo-NHS-based linkers to be used specifically for modifying proteins on the cell surface. Since SPDP-PEG36-NHS ester in its standard form lacks this charged group, it is suitable for applications where the entire conjugate is intended to be internalized by the cell. broadpharm.com

Once a conjugate utilizing the SPDP-PEG36-NHS ester linker is internalized, typically through a process like receptor-mediated endocytosis, its components become subject to the unique intracellular environment. wikipedia.org The linker's design anticipates this transition. The permeability of the cell membrane to the conjugate allows the disulfide bond within the SPDP moiety to be exposed to the high intracellular concentrations of reducing agents like glutathione (GSH). wikipedia.orgwikipedia.org

This exposure is the critical step that initiates the linker's cleavage and the release of the active payload. The thiol-disulfide exchange reaction, which is kinetically slow or insignificant in the oxidizing extracellular environment, is highly favored in the reducing intracellular cytosol. wikipedia.orgnih.gov The implication is that the drug or therapeutic agent remains stably attached to its carrier molecule (e.g., an antibody) while in circulation, preventing premature release and systemic toxicity. Upon reaching the target cell and being internalized, the linker's disulfide bond is rapidly cleaved, releasing the payload precisely where it is needed to exert its therapeutic effect. wikipedia.orgnih.gov This intracellular reactivity is a key principle in the design of ADCs and other targeted delivery systems, ensuring that the cytotoxic or active component is released specifically within diseased cells. wikipedia.orgmedchemexpress.com

Poly(ethylene glycol) (PEG) Chain Influence on Conjugate Hydrophilicity and Pharmacological Profile

The inclusion of a 36-unit polyethylene (B3416737) glycol (PEG) chain is a defining feature of the SPDP-PEG36-NHS ester linker, profoundly influencing the properties of the resulting conjugate. medchemexpress.combiocat.com PEG is a synthetic, hydrophilic, flexible, and non-charged polymer. tandfonline.comcreativepegworks.com The covalent attachment of PEG chains to a molecule, a process known as PEGylation, is a widely adopted strategy in pharmaceutical development to enhance the pharmacological profile of therapeutic agents. wikipedia.orgmolecularcloud.org

From a pharmacological perspective, PEGylation imparts several key advantages. It increases the hydrodynamic size of the molecule, which reduces its rate of renal clearance and extends its circulation half-life in the bloodstream. wikipedia.orgnih.gov This prolonged presence in circulation can lead to increased accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.gov Furthermore, the flexible PEG chain creates a hydrophilic shield around the conjugated molecule. wikipedia.orgnih.gov This "masking" effect can protect therapeutic proteins from proteolytic degradation and reduce their immunogenicity by shielding antigenic sites from the host's immune system. creativepegworks.comwikipedia.orgmolecularcloud.org The length of the PEG chain can also influence cellular interactions, with longer chains potentially reducing non-specific cellular uptake. researchgate.netacs.org The 36-unit PEG chain represents a balance, providing significant benefits in solubility and pharmacokinetics while serving as a flexible spacer between the antibody and the cytotoxic payload in an ADC context. medchemexpress.combiocat.com

| Property | Effect of PEGylation | Influence of PEG Chain Length | Reference |

|---|---|---|---|

| Hydrophilicity/Solubility | Increases | Greater length generally leads to higher solubility. | tandfonline.comcreativepegworks.comwikipedia.org |

| Pharmacokinetics | Extends plasma half-life by reducing renal clearance. | Longer chains increase hydrodynamic size, further extending half-life. | wikipedia.orgnih.gov |

| Immunogenicity | Reduces by masking antigenic epitopes. | Longer chains can provide more effective shielding. | creativepegworks.comwikipedia.orgmolecularcloud.org |

| Stability | Increases by protecting against proteolytic degradation. | Effective shielding is dependent on chain length and conformation. | creativepegworks.comwikipedia.org |

| Permeability/Cellular Uptake | Can influence permeability and reduce non-specific uptake. | Longer chains can decrease cellular interactions. | nih.govresearchgate.netacs.org |

Advanced Synthesis and Derivatization Methodologies for Spdp Peg36 Nhs Ester and Its Conjugates

General Synthetic Routes for Polyethylene (B3416737) Glycol-NHS Esters

The synthesis of polyethylene glycol-NHS esters is a foundational step in producing reagents like SPDP-PEG36-NHS ester. The general strategy begins with a heterobifunctional PEG molecule that possesses a terminal carboxylic acid at one end and a different functional group, which will ultimately become the SPDP moiety, at the other. For simplicity, the synthesis of a generic X-PEG-NHS ester from an X-PEG-COOH precursor is illustrative.

The most common route involves the activation of the terminal carboxylic acid group of the PEG chain, followed by its reaction with N-hydroxysuccinimide (NHS). thieme-connect.comnih.gov This process typically starts with an asymmetrically functionalized PEG, such as HO-PEG-COOH. To achieve selective functionalization, the hydroxyl group may be temporarily protected while the carboxylic acid end is converted to the NHS ester. Alternatively, a versatile approach starts with a symmetrical diol (HO-PEG-OH), which undergoes mono-tosylation to asymmetrically activate one hydroxyl group. mdpi.com This tosylated end can then be converted into various functionalities (like the precursor to the SPDP group), leaving the other hydroxyl end to be oxidized to a carboxylic acid, ready for activation and conversion to an NHS ester. The final step is the coupling reaction between the PEG-carboxylic acid and NHS, typically facilitated by a coupling agent, to form the stable, amine-reactive NHS ester. thieme-connect.com

Activation Strategies for Carboxylic Acid Precursors in NHS Ester Synthesis

The conversion of a terminal PEG-carboxylic acid to a reactive NHS ester is not direct and requires an activation step. This critical process transforms the relatively unreactive carboxyl group into a species susceptible to nucleophilic attack by NHS. The most prevalent strategy employs carbodiimides as coupling agents. thieme-connect.com

The mechanism involves the reaction of the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate. nih.govnih.gov This intermediate is unstable and prone to hydrolysis. To prevent this and drive the reaction forward, N-hydroxysuccinimide is included in the reaction mixture. NHS rapidly reacts with the O-acylisourea intermediate to form the semi-stable NHS ester, releasing a urea (B33335) byproduct. nih.govnih.gov

EDC is often preferred, especially in aqueous-phase preparations, because its urea byproduct is water-soluble, simplifying its removal during purification. thieme-connect.com In contrast, the byproduct of DCC, N,N'-dicyclohexylurea (DCU), is poorly soluble in most solvents, making its complete removal challenging. thieme-connect.comcellmosaic.com While carbodiimides are the standard, other activating agents based on uronium salts or anhydrides have also been developed. thieme-connect.com

Table 1: Comparison of Common Activating Agents for NHS Ester Synthesis

| Activating Agent | Abbreviation | Key Advantages | Key Disadvantages | Byproduct Solubility |

|---|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Forms water-soluble urea byproduct, ideal for aqueous reactions. thieme-connect.com | Less stable than DCC. | Water-soluble |

| N,N'-Dicyclohexylcarbodiimide | DCC | High reactivity and efficiency in organic solvents. thieme-connect.comlibretexts.org | Forms insoluble dicyclohexylurea (DCU) byproduct, difficult to remove. thieme-connect.comcellmosaic.com Known allergenic properties. thieme-connect.com | Insoluble in most common solvents |

| N,N'-Diisopropylcarbodiimide | DIC | Less allergenic than DCC; byproduct is somewhat easier to remove. thieme-connect.com | Still forms an insoluble urea byproduct. | Generally insoluble |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | High coupling efficiency, rapid reactions. | Higher cost compared to carbodiimides. | Water-soluble |

Purification and Isolation Techniques for SPDP-PEG36-NHS Ester Conjugates

Following the conjugation of SPDP-PEG36-NHS ester to a biomolecule, such as a protein, the reaction mixture is a heterogeneous collection of the desired conjugate, unreacted biomolecule, excess crosslinker, and reaction byproducts. researchgate.net The isolation of a pure conjugate is essential for downstream applications and requires robust purification techniques. The choice of method depends on the differences in physical properties (size, charge, hydrophobicity) between the components of the mixture.

Chromatographic methods are the most powerful and widely used for purifying PEGylated proteins. mdpi.com

Size-Exclusion Chromatography (SEC) : This technique separates molecules based on their hydrodynamic radius. It is highly effective for removing small molecules like excess SPDP-PEG36-NHS ester and its hydrolysis byproducts from the much larger protein conjugate.

Hydrophobic Interaction Chromatography (HIC) : This method separates proteins based on their surface hydrophobicity. HIC can be a valuable polishing step, often used after IEX, to achieve high purity. nih.govspringernature.com

Non-chromatographic techniques offer cost-effective and scalable alternatives, though they generally provide lower resolution.

Dialysis and Diafiltration/Ultrafiltration : These membrane-based methods separate molecules based on significant differences in molecular weight. They are efficient for removing unreacted crosslinker but are typically unable to resolve unmodified protein from the PEGylated conjugate or separate different PEGylated forms from one another. mdpi.com

Table 2: Summary of Purification Techniques for PEG-Protein Conjugates

| Technique | Principle of Separation | Primary Application in PEG Conjugate Purification | Resolution |

|---|---|---|---|

| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume (size) | Removal of excess low molecular weight crosslinker and byproducts. | High |

| Ion-Exchange Chromatography (IEX) | Net surface charge | Separation of PEGylated from un-PEGylated protein; separation of positional isomers. mdpi.com | Very High |

| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | Orthogonal separation method, often used as a polishing step after IEX. nih.govspringernature.com | High |

| Dialysis / Diafiltration | Molecular weight cutoff | Bulk removal of small impurities (e.g., unreacted crosslinker, salts). mdpi.com | Low |

In Situ Activation and Reaction Optimization for Conjugation Efficiency

Achieving high conjugation efficiency requires careful optimization of reaction parameters to favor the desired amidation reaction over competing side reactions, primarily the hydrolysis of the NHS ester.

Reaction Optimization :

pH Control : The pH of the reaction buffer is the most critical parameter. The target primary amines must be deprotonated (R-NH₂) to be nucleophilic, which favors a neutral to alkaline pH. However, the hydrolysis rate of the NHS ester increases dramatically with rising pH. thermofisher.comthermofisher.com The optimal balance is typically found between pH 7.2 and 8.5 . thermofisher.com At pH 7, the half-life of an NHS ester can be several hours, whereas at pH 9, it can drop to under 10 minutes. thermofisher.comthermofisher.com

Buffer Selection : Buffers must be free of extraneous primary amines that would compete with the target molecule for reaction with the NHS ester. Buffers such as phosphate, borate, and carbonate are common choices. thermofisher.comtocris.com Tris-based buffers are generally avoided. lumiprobe.com

Reagent Concentration : A molar excess of the SPDP-PEG36-NHS ester reagent is typically used to drive the reaction towards the desired product. broadpharm.com The optimal molar ratio of crosslinker to protein must be determined empirically to achieve the desired degree of labeling without causing excessive modification or aggregation. tocris.com

Solvent : Due to the limited aqueous solubility of many long-chain PEG crosslinkers, the SPDP-PEG36-NHS ester is often first dissolved in a water-miscible, aprotic organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. thermofisher.combroadpharm.com

Temperature and Time : Conjugation reactions are often performed at room temperature for 30-60 minutes or at 4°C for several hours. broadpharm.com The lower temperature slows the rate of NHS-ester hydrolysis, potentially increasing the final yield of the conjugate. thermofisher.com

Applications in Advanced Bioconjugation and Functional Material Development

Antibody-Drug Conjugate (ADC) Synthesis and Cleavable Linker Integration

SPDP-PEG36-NHS ester is frequently employed as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). cenmed.commybiosource.comuni.luuni.lubiocat.commedchemexpress.com ADCs are complex therapeutic molecules designed to selectively deliver highly potent cytotoxic drugs to target cells, typically cancer cells. The linker component in an ADC is crucial for maintaining the stability of the conjugate in circulation while enabling efficient release of the active drug within the target cell. SPDP-PEG36-NHS ester facilitates this by providing a linkage that is stable in the bloodstream but can be cleaved under the reducing conditions found inside cells, releasing the cytotoxic payload. invivochem.cncenmed.comuni.lu

The attachment of a cytotoxin to an antibody using SPDP-PEG36-NHS ester typically involves a two-step process. First, the NHS ester moiety of SPDP-PEG36-NHS ester reacts with accessible primary amine groups on the antibody, commonly the epsilon-amine groups of lysine (B10760008) residues. This step conjugates the PEGylated SPDP moiety to the antibody, leaving the 2-pyridyldithio group exposed. americanelements.combroadpharm.com

Step 1: Activation of Antibody Antibody-NH₂ + SPDP-PEG36-NHS ester → Antibody-NH-CO-(CH₂)₂-SS-Pyridyl-PEG36 + NHS-OH

In the second step, a cytotoxic drug that has been modified to contain a free sulfhydryl (-SH) group is reacted with the pyridyl disulfide group on the modified antibody. A disulfide exchange reaction occurs, forming a new disulfide bond between the antibody-linker construct and the drug, releasing pyridine-2-thione. invivochem.cnbroadpharm.com

Step 2: Cytotoxin Conjugation Antibody-NH-CO-(CH₂)₂-SS-Pyridyl-PEG36 + Drug-SH → Antibody-NH-CO-(CH₂)₂-SS-Drug-PEG36 + Pyridine-2-thione

This strategy results in an ADC where the drug is linked to the antibody via a disulfide bond, a cleavable linker. Upon internalization into the target cell, the higher concentration of reducing agents like glutathione (B108866) in the cytoplasm cleaves the disulfide bond, releasing the active cytotoxin. invivochem.cncenmed.comuni.lu The PEG36 spacer contributes to the solubility and pharmacokinetic properties of the ADC. americanelements.cominvivochem.cnbroadpharm.com

Functionalization of Nanoparticles and Nanomaterials for Biomedical Applications

SPDP-PEG36-NHS ester is also valuable for functionalizing the surface of nanoparticles and nanomaterials, particularly those with amine-rich surfaces, for various biomedical applications. The conjugation strategy allows for the introduction of a reactive handle (the pyridyl disulfide) onto the nanoparticle surface, which can then be used for subsequent attachment of targeting ligands, imaging agents, or other biomolecules.

Nanoparticles composed of materials like polymers, liposomes, or inorganic materials can be synthesized or coated to present primary amine groups on their surface. SPDP-PEG36-NHS ester can react with these surface amines through its NHS ester group, effectively grafting the PEGylated SPDP linker onto the nanoparticle surface. americanelements.combroadpharm.com

Nanoparticle Surface Modification Nanoparticle-NH₂ + SPDP-PEG36-NHS ester → Nanoparticle-NH-CO-(CH₂)₂-SS-Pyridyl-PEG36 + NHS-OH

This modification introduces a hydrophilic PEG layer, which can improve the nanoparticle's dispersibility and stability in biological fluids and potentially reduce non-specific protein adsorption. More importantly, it presents reactive pyridyl disulfide groups ready for further conjugation.

The modified nanoparticles, now displaying pyridyl disulfide groups, can be conjugated to targeting ligands (e.g., antibodies, peptides, aptamers) that have been engineered or modified to contain free sulfhydryl groups. The reaction proceeds via disulfide exchange. invivochem.cnbroadpharm.com

Targeting Ligand Conjugation Nanoparticle-NH-CO-(CH₂)₂-SS-Pyridyl-PEG36 + Ligand-SH → Nanoparticle-NH-CO-(CH₂)₂-SS-Ligand-PEG36 + Pyridine-2-thione

This creates targeted nanoparticle systems capable of binding specifically to receptors or markers on the surface of target cells or tissues, enhancing their accumulation at the desired site.

Similarly, imaging agents containing or modified to contain sulfhydryl groups can be conjugated to the SPDP-PEG36-NHS ester-functionalized nanoparticles. This allows for the creation of nanoparticle constructs that can be tracked or visualized using various imaging modalities (e.g., fluorescence imaging, MRI, nuclear imaging).

Imaging Agent Conjugation Nanoparticle-NH-CO-(CH₂)₂-SS-Pyridyl-PEG36 + Imaging Agent-SH → Nanoparticle-NH-CO-(CH₂)₂-SS-Imaging Agent-PEG36 + Pyridine-2-thione

The PEG spacer can help maintain the solubility and biological compatibility of the imaging construct.

Protein and Peptide Modification for Advanced Biological Studies

Beyond ADCs and nanoparticles, SPDP-PEG36-NHS ester is a valuable reagent for modifying proteins and peptides for fundamental biological research, diagnostic assay development, and the creation of novel protein conjugates. It allows for the site-specific (or lysine-directed) introduction of a cleavable handle onto proteins or peptides.

The reaction involves the NHS ester reacting with primary amines on the protein or peptide, typically the N-terminus and the epsilon-amines of lysine residues. americanelements.combroadpharm.com

Protein/Peptide Modification Protein/Peptide-NH₂ + SPDP-PEG36-NHS ester → Protein/Peptide-NH-CO-(CH₂)₂-SS-Pyridyl-PEG36 + NHS-OH

Site-Selective Protein Labeling Strategies Utilizing NHS Ester Reactivity

The NHS ester functionality of SDPD-PEG36-NHS ester is a primary tool for site-selective protein labeling, predominantly targeting primary amine groups. These are most commonly the ε-amino groups of lysine residues and the α-amino group at the protein's N-terminus. fishersci.ca The reaction between the NHS ester and an amine forms a stable amide bond, effectively conjugating the PEG-SDPD moiety to the protein. While proteins often contain multiple lysine residues, leading to potential labeling at various sites, strategies can be employed to enhance selectivity. These might include controlling the stoichiometry of the reaction, adjusting reaction conditions (such as pH), or utilizing proteins with a limited number of accessible lysine residues or a uniquely reactive N-terminus. sigmaaldrich.com

Studies utilizing NHS ester chemistry for protein labeling typically assess the degree of labeling (number of labels per protein molecule) using techniques like mass spectrometry or UV-Vis spectroscopy (if the conjugated moiety has a chromophore). Functional assays are then performed to evaluate the impact of labeling on protein activity or binding. While specific data for this compound in this exact application may vary depending on the protein and conditions, the principle relies on the well-established reactivity of the NHS ester with amines. sigmaaldrich.comwikipedia.org

PEGylation of Therapeutic Proteins and Peptides for Enhanced Properties

PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. fishersci.caereztech.com Conjugation with this compound results in the PEGylation of the target molecule via the formation of a stable amide linkage with amine groups. The PEG36 chain, with its relatively long length of 36 ethylene (B1197577) glycol units, contributes significantly to the conjugate's properties.

The benefits of PEGylation using linkers like this compound include increased hydrodynamic volume, which can lead to a prolonged circulation half-life by reducing renal clearance. fishersci.ca PEGylation can also shield antigenic epitopes on the protein surface, thereby reducing immunogenicity and the potential for an immune response. fishersci.ca Furthermore, the hydrophilic nature of the PEG chain can enhance the solubility and stability of hydrophobic proteins or peptides. ereztech.com The impact of PEGylation is often evaluated by analyzing the conjugate's molecular weight, solubility, in vitro stability (e.g., against proteases), and in vivo pharmacokinetics compared to the unconjugated molecule. fishersci.caereztech.com The PEG36 length specifically influences the extent of these effects, with longer PEG chains generally providing more pronounced benefits in terms of half-life extension and immunogenicity reduction compared to shorter chains.

Chemoproteomic Mapping of Proteome-Wide Ligandable Hotspots

Chemoproteomics approaches often employ reactive probes to profile the reactivity and ligandability of specific amino acid residues within complex protein mixtures or live cells. NHS ester-containing probes, including those incorporating features like PEG spacers and cleavable elements, are valuable tools in this field. uni.lu this compound can function as such a probe, reacting with nucleophilic residues, primarily lysine amines, within the proteome.

By incubating a proteome sample with this compound, reactive lysine residues are labeled. The SDPD part, potentially functionalized further or used for subsequent capture, allows for the isolation and identification of the labeled proteins and peptides. The cleavable disulfide bond provides a mechanism to release the captured peptides from a solid support for downstream analysis, typically by mass spectrometry. This allows researchers to map reactive lysine sites across a proteome, providing insights into protein function, conformational changes, and potential ligand-binding sites. uni.lu Data generated from such studies often involve lists of identified proteins and the specific lysine residues that were labeled, along with quantification of the labeling intensity under different conditions (e.g., in the presence or absence of a ligand). uni.lu

Development of Functionalized Biomaterials and Surfaces for Biomedical and Biotechnological Applications

This compound is also instrumental in the development of functionalized biomaterials and surfaces. The NHS ester group can be used to covalently attach the PEG-SDPD moiety onto surfaces presenting primary amine groups, such as modified polymers, hydrogels, or activated glass slides. wikipedia.orgthegoodscentscompany.com Alternatively, if the surface presents carboxyl groups, they can be activated (e.g., using EDC/NHS chemistry) to react with the free amine end of a molecule that is subsequently conjugated via its thiol group to the SDPD part of this compound.

Functionalizing surfaces with PEG chains is a common strategy to reduce non-specific protein adsorption and cell adhesion, creating "stealth" surfaces for biosensors, implants, or tissue engineering scaffolds. thegoodscentscompany.com The PEG36 spacer length provides a significant brush-like layer that effectively repels proteins and cells. The terminal SDPD group on the surface-immobilized PEG linker can then be used for site-specific immobilization of thiol-containing biomolecules, such as peptides, proteins, or oligonucleotides, via disulfide exchange. wikipedia.org This allows for the creation of surfaces with precisely controlled presentation of bioactive molecules, crucial for applications ranging from cell culture substrates with specific adhesion cues to diagnostic arrays and affinity chromatography media. Characterization of functionalized materials typically involves assessing the density of immobilized PEG and the conjugated biomolecule, as well as evaluating the material's performance in relevant biological assays (e.g., protein adsorption studies, cell adhesion tests, or binding assays).

Mechanistic Studies and Characterization in Conjugation Efficacy of Spdp Peg36 Nhs Ester

Quantitative Assessment of Conjugation Efficiency

Quantifying the efficiency of conjugation is a critical step to ensure reproducible and controlled modification of biomolecules or surfaces. This involves determining the extent of crosslinker incorporation and the availability of reactive sites on the substrate.

Spectroscopic Methods for Conjugate Quantification

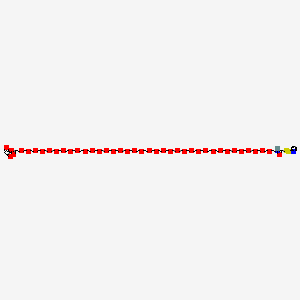

Spectroscopic techniques are instrumental in quantifying the degree of conjugation mediated by SPDP-based crosslinkers. A widely used method leverages the release of 2-thiopyridone, a chromogenic byproduct generated when the 2-pyridyldithio group reacts with a sulfhydryl axispharm.comthermofisher.comresearchgate.net. This molecule exhibits a strong absorbance at 343 nm, allowing its concentration to be determined using UV-Vis spectroscopy axispharm.comthermofisher.comresearchgate.netuea.ac.uknih.govbroadpharm.comnih.govthermofisher.com. The amount of released 2-thiopyridone directly correlates with the number of disulfide bonds formed, providing a quantitative measure of the conjugation efficiency between the SPDP-modified entity and the thiol-containing partner researchgate.netuea.ac.uknih.govgoogle.com. The molar extinction coefficient of 2-thiopyridone at 343 nm is approximately 8.08 x 10³ M⁻¹ cm⁻¹, which is used in these calculations uea.ac.uknih.govgoogle.com. Successful SPDP functionalization can be confirmed by observing the disappearance of the pyridine (B92270) disulfide peak at 281 nm and the appearance of the 2-thiopyridone peak at 343 nm upon reaction with a thiol or reducing agent mdpi.com.

In addition to UV-Vis spectroscopy, techniques such as ¹H NMR spectroscopy can be employed to confirm the successful incorporation of the SPDP moiety by identifying characteristic proton signals from the pyridyl group mdpi.comresearchgate.net.

Determination of Amine Content on Substrate Surfaces for Conjugation Capacity

The NHS ester component of SPDP-PEG36-NHS ester specifically targets primary amine groups axispharm.comthermofisher.comglenresearch.comthermofisher.com. Therefore, quantifying the available primary amines on a substrate surface or within a molecule is essential for predicting and assessing the maximum possible conjugation capacity. Several methods are available for determining primary amine content.

Colorimetric assays are frequently used for this purpose. Examples include the ninhydrin (B49086) assay and the 4-nitrobenzaldehyde (B150856) (4-NBA) assay, which have been applied to quantify amine groups on modified surfaces such as aminated silica (B1680970) nanoparticles rsc.org. Dyes like Orange II and Coomassie Brilliant Blue (CBB) are also used to quantify grafted amine groups on polymer surfaces acs.org. Orange II is considered particularly reliable for quantifying primary amines on surfaces due to its properties acs.org.

X-ray photoelectron spectroscopy (XPS) offers a surface-sensitive elemental analysis that can determine the nitrogen content, which is indicative of amine groups rsc.orgacs.orgacs.org. XPS provides quantitative atomic ratios on the surface, enabling the estimation of the density or relative coverage of amine groups rsc.org.

Fluorescence spectroscopy can be used indirectly to quantify NHS ester sites by reacting them with a fluorescent amine and measuring the change in fluorescence in the solution or on the surface nih.gov.

Here is a summary of methods for quantifying conjugation and amine content:

| Method | Application in Conjugation Studies | Information Provided |

| UV-Vis Spectroscopy | Quantifying 2-thiopyridone release during thiol-disulfide exchange. | Degree of SPDP conjugation or disulfide bond formation. |

| ¹H NMR Spectroscopy | Confirming incorporation of SPDP moiety. | Structural confirmation of modification. |

| Ninhydrin Assay | Quantifying primary amines on surfaces or in solution. | Available sites for NHS ester reaction. |

| 4-Nitrobenzaldehyde Assay | Quantifying primary amines on surfaces or in solution. | Available sites for NHS ester reaction. |

| Orange II Dye Assay | Quantifying primary amines on surfaces. | Density of primary amines available for conjugation. |

| XPS | Determining surface elemental composition (e.g., nitrogen content). | Presence and relative amount of amine groups on surfaces. |

| Fluorescence Spectroscopy | Indirectly quantifying NHS ester sites on surfaces. | Available sites for amine conjugation on surfaces. |

Structural and Morphological Analysis of Modified Systems

Analyzing the structural and morphological changes that occur upon conjugation with SPDP-PEG36-NHS ester is essential for understanding the impact of the modification on the substrate, especially for materials or surfaces. Techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and XPS are valuable for this characterization.

These analytical techniques collectively help to confirm successful surface modification and understand how the introduction of the SPDP-PEG36 moiety influences the physical and chemical properties of the modified system. Studies using XPS, for instance, have shown that the density of grafted PEG chains can influence subsequent protein conjugation researchgate.net.

Evaluation of Cleavable Conjugate Stability and Release Kinetics

The presence of a disulfide bond in SPDP-PEG36-NHS ester provides a mechanism for cleavable conjugation, which is particularly relevant for controlled release applications. Evaluating the stability of this disulfide bond and the kinetics of payload release under various conditions is therefore critical.

The stability of disulfide bonds is influenced by factors such as pH and the concentration of reducing agents nih.govrsc.org. The chemical environment and steric factors surrounding the disulfide bond can significantly impact its cleavage rate rsc.org.

Release kinetics are typically assessed by incubating the conjugate in media containing reducing agents, such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), and monitoring the release of the conjugated molecule or the 2-thiopyridone leaving group over time axispharm.comthermofisher.comresearchgate.netuea.ac.uknih.govbroadpharm.comnih.govthermofisher.com. UV-Vis spectroscopy at 343 nm is commonly used to track the release of 2-thiopyridone as an indicator of disulfide cleavage axispharm.comthermofisher.comresearchgate.netuea.ac.uknih.govbroadpharm.comnih.govthermofisher.com. Studies have shown that disulfide bonds are rapidly cleaved in the presence of high concentrations of GSH (e.g., 10 mM), mimicking intracellular reducing environments, leading to efficient release of the conjugated payload nih.gov. Conversely, at lower GSH concentrations typical of extracellular environments (e.g., 2 µM), disulfide bonds exhibit significantly greater stability and minimal cleavage nih.gov.

The cleavage mechanism of the disulfide bond by reducing agents like GSH involves a thiol-disulfide exchange reaction nih.gov. The rate of this release can be modulated by chemical modifications near the disulfide bond, with increased steric hindrance generally leading to slower cleavage rsc.orgacs.orgnih.gov.

Summary of disulfide bond stability and release characteristics:

| Factor/Condition | Effect on Disulfide Bond Stability/Release Kinetics |

| Presence of Reducing Agents (GSH, DTT) | Induces cleavage of the disulfide bond. |

| High GSH Concentration (~10 mM) | Leads to rapid disulfide cleavage and payload release. |

| Low GSH Concentration (~2 µM) | Results in minimal disulfide cleavage and stable conjugates. |

| Steric Hindrance near Disulfide | Decreases the rate of disulfide cleavage. |

| Environmental pH | Can influence disulfide bond stability and reaction rates. |

Future Perspectives and Translational Research Implications of Spdp Peg36 Nhs Ester

Advancements in Targeted Therapeutic Delivery Systems

The design of targeted therapeutic delivery systems aims to deliver therapeutic agents specifically to diseased cells or tissues, thereby increasing efficacy and reducing systemic toxicity. SPDP-PEG36-NHS ester is poised to play a crucial role in the development of next-generation targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs) biocat.comalfagen.com.trmedchemexpress.comaxispharm.comchemimpex.com. ADCs utilize an antibody to selectively target cancer cells, to which a cytotoxic drug is attached via a linker. SPDP-PEG36-NHS ester, with its ability to conjugate to amine-rich antibodies and thiol-containing drugs (or vice versa), provides a mechanism for creating stable yet cleavable linkages. The disulfide bond in the SPDP moiety can be cleaved under reducing conditions, which are often found at higher concentrations intracellularly in cancer cells, allowing for the release of the cytotoxic payload specifically at the target site cenmed.comcreative-biolabs.comfishersci.ptbroadpharm.comsigmaaldrich.combroadpharm.comprecisepeg.com.

Beyond ADCs, this linker can be utilized in conjugating targeting ligands (such as peptides, proteins, or small molecules) to various drug delivery vehicles, including nanoparticles, liposomes, and polymers bocsci.comprecisepeg.com. The long PEG36 chain is expected to provide enhanced stealth properties, reducing recognition by the reticuloendothelial system and extending circulation half-life, which is critical for effective drug accumulation at the target site broadpharm.comchemimpex.combocsci.comcreative-biolabs.comprecisepeg.comfishersci.ptsigmaaldrich.comprecisepeg.com. The cleavable nature of the linker allows for controlled release of the therapeutic agent upon reaching the target environment.

Innovations in Diagnostic and Imaging Probe Development

The development of highly sensitive and specific diagnostic and imaging probes is essential for early disease detection, accurate diagnosis, and monitoring therapeutic responses. SPDP-PEG36-NHS ester offers a valuable tool for conjugating imaging agents (such as fluorescent dyes, radioisotopes, or contrast agents) and targeting moieties to create novel probes chemimpex.combocsci.comlookchem.com.

By using the NHS ester to attach to amine groups on targeting vectors (like antibodies or peptides that bind to disease-specific markers) and the pyridyl disulfide to conjugate to thiol-modified imaging agents, researchers can construct targeted imaging probes. The long PEG36 spacer is anticipated to minimize non-specific binding of the probe in the biological system, leading to reduced background noise and improved signal-to-noise ratio in imaging broadpharm.comchemimpex.combocsci.comcreative-biolabs.comprecisepeg.comfishersci.ptsigmaaldrich.comprecisepeg.com. This can result in clearer and more accurate diagnostic images. Furthermore, the ability to create cleavable linkages might be exploited in certain imaging strategies where release of the imaging agent or a change in its properties upon reaching the target is desired.

Expansion into Novel Biomaterial Applications and Biointerface Engineering

Biomaterials and biointerfaces play a critical role in medical devices, tissue engineering, and biosensors. Modifying the surface properties of biomaterials is often necessary to improve biocompatibility, control cell adhesion, prevent fouling, or immobilize bioactive molecules. SPDP-PEG36-NHS ester can be utilized for the functionalization of biomaterial surfaces chemimpex.comprecisepeg.com.

Surfaces containing primary amine groups can be reacted with the NHS ester of SPDP-PEG36-NHS ester, thereby introducing PEG chains and pyridyl disulfide groups onto the surface. These modified surfaces can then be used to immobilize thiol-containing biomolecules, such as proteins, peptides, or carbohydrates, through disulfide bond formation. The long PEG36 chain on the surface can create a hydrophilic and flexible layer, which can reduce non-specific protein adsorption and cell adhesion, thus improving the antifouling properties of the material. Alternatively, specific ligands can be attached to promote desired cell interactions or create biosensing surfaces. The cleavable disulfide bond could also allow for the controlled release of immobilized molecules from the surface.

Synergistic Approaches with Emerging Chemical Biology Tools and Techniques

Chemical biology leverages chemical tools and techniques to study and manipulate biological systems. SPDP-PEG36-NHS ester is a valuable reagent within the chemical biology toolkit, particularly for bioconjugation and protein modification studies chemimpex.combocsci.comcreative-biolabs.comprecisepeg.comfishersci.ptsigmaaldrich.combiosynth.comprecisepeg.com. Its specific reactivity towards amines and thiols allows for selective labeling and conjugation of biomolecules under relatively mild conditions bocsci.comcreative-biolabs.comprecisepeg.comfishersci.ptbroadpharm.comsigmaaldrich.combroadpharm.com.

The linker's utility extends to the synthesis of complex bioconjugates used in various chemical biology applications, including the creation of probes for studying protein interactions, the development of tools for modulating protein function, and the construction of components for synthetic biological systems. The cleavable disulfide bond offers a handle for releasing conjugated molecules, enabling studies that require reversible interactions or release upon triggering. Furthermore, SPDP-PEG-NHS linkers, including those with longer PEG chains, are being explored in the synthesis of PROTACs (proteolysis-targeting chimeras), molecules designed to induce targeted protein degradation medchemexpress.commedchemexpress.comprecisepeg.com. In this context, the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, bringing the target protein into proximity with the degradation machinery. The flexibility and length of the PEG36 spacer can be critical parameters in optimizing the efficiency of PROTAC-mediated degradation. The integration of SPDP-PEG36-NHS ester with other chemical biology techniques, such as click chemistry (though SPDP itself is not a click chemistry handle, conjugates made using it could be further modified), can lead to the creation of increasingly sophisticated molecular tools for biological research.

Q & A

Q. What are the ethical considerations when designing in vivo studies with this compound conjugates?

- Methodological Answer :

- Toxicity Profiling : Conduct acute and subchronic toxicity studies in rodents before primate trials.

- Institutional Approval : Submit detailed protocols to animal ethics committees, including justification of PEG chain length and dosage.

- 3Rs Compliance : Apply replacement, reduction, and refinement principles to minimize animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.